

Spectroscopic Profile of Ethyl 3-Hydroxycyclobutanecarboxylate: A Technical Overview

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Compound of Interest	
Compound Name:	<i>Ethyl 3-hydroxycyclobutanecarboxylate</i>
Cat. No.:	B061427

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This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl 3-hydroxycyclobutanecarboxylate**, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Summary of Spectroscopic Data

The following tables summarize the available spectroscopic data for **ethyl 3-hydroxycyclobutanecarboxylate** (CAS No. 17205-02-6). It is important to note that while predicted data is available, experimental spectra for this compound are not widely published. The data presented here is a combination of predicted values and information for structurally related compounds to provide a comprehensive analytical profile.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.60-4.52	m	1H	CH-OH
4.22-4.12	m	1H	CH-COOEt
4.14	q	2H	O-CH ₂ -CH ₃
4.13	q	2H	O-CH ₂ -CH ₃
3.04-2.96	m	1H	Cyclobutane CH
2.64-2.51	m	5H	Cyclobutane CH ₂
2.25-2.11	m	4H	Cyclobutane CH ₂
2.02	br s	2H	OH
1.25	t	3H	O-CH ₂ -CH ₃
1.25	t	3H	O-CH ₂ -CH ₃

Note: This is a predicted spectrum and may not represent the exact experimental values.

Due to the limited availability of experimental data for the title compound, representative experimental data for the closely related compound, ethyl 3-hydroxybutanoate, is provided for reference in the following tables.

Table 2: ^{13}C NMR Spectroscopic Data for Ethyl 3-Hydroxybutanoate

Chemical Shift (δ) ppm	Assignment
172.9	C=O
64.2	CH-OH
60.6	O-CH ₂
42.7	CH ₂
22.3	CH ₃ (on CH-OH)
14.0	CH ₃ (of ethyl)

Table 3: IR Spectroscopic Data for Ethyl 3-Hydroxybutanoate

Wavenumber (cm ⁻¹)	Functional Group
~3400 (broad)	O-H stretch
~2980, 2940	C-H stretch
~1730	C=O stretch (ester)
~1250, 1180	C-O stretch

Table 4: Mass Spectrometry Data for Ethyl 3-Hydroxybutanoate

m/z	Interpretation
117	[M-CH ₃] ⁺
101	[M-OCH ₂ CH ₃] ⁺
88	McLafferty rearrangement product
70	[CH ₃ CH=CHOH] ⁺
45	[OCH ₂ CH ₃] ⁺
43	[CH ₃ CO] ⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **ethyl 3-hydroxycyclobutanecarboxylate** are not explicitly available in the public domain. However, a general procedure for the synthesis of this compound involves the reduction of ethyl 3-oxocyclobutanecarboxylate. Spectroscopic characterization would typically follow standard procedures.

General NMR Spectroscopy Protocol: A sample of the purified compound (~10-20 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl_3) in an NMR tube. ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ^1H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

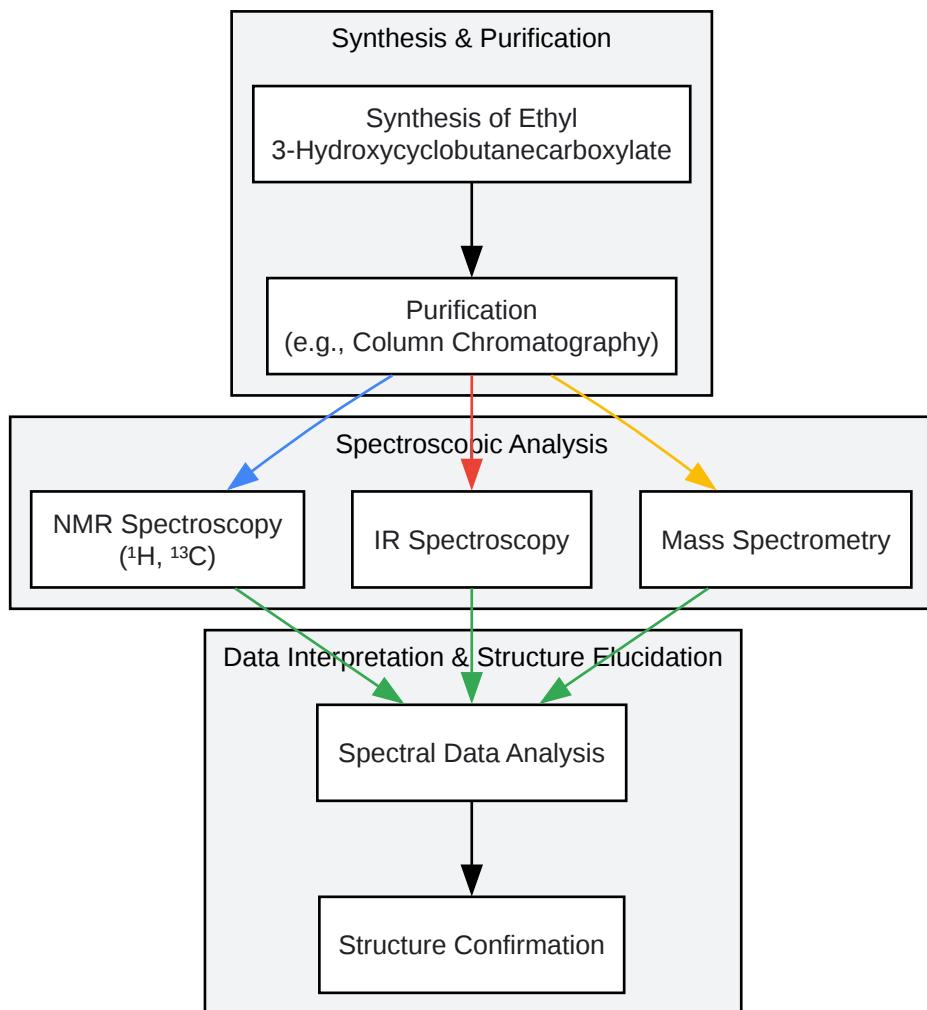
General IR Spectroscopy Protocol: An infrared spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride plates, or the spectrum is obtained using an attenuated total reflectance (ATR) accessory.

General Mass Spectrometry Protocol: Mass spectral data is commonly obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, and the resulting fragmentation pattern is analyzed.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

General Workflow for Spectroscopic Analysis

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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 3-Hydroxycyclobutanecarboxylate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b061427#spectroscopic-data-nmr-ir-ms-of-ethyl-3-hydroxycyclobutanecarboxylate>]

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